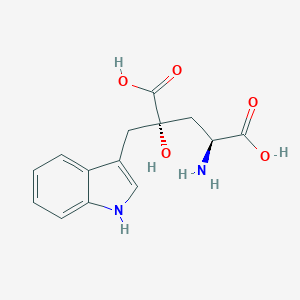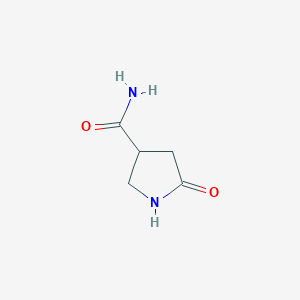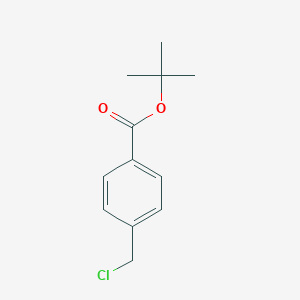![molecular formula C10H9NO3 B176834 Ethyl furo[2,3-c]pyridine-2-carboxylate CAS No. 138173-83-8](/img/structure/B176834.png)
Ethyl furo[2,3-c]pyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl furo[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of furo[2,3-c]pyridine .
Synthesis Analysis
A simple synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate is described in the literature . The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester .Molecular Structure Analysis
The molecular structure of Ethyl furo[2,3-c]pyridine-2-carboxylate consists of a planar furopyridine ring . The average mass of the molecule is 191.183 Da .Chemical Reactions Analysis
The cyclization of compound 3a afforded ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, which was hydrolyzed and decarboxylated to give furo[2,3-c]pyridin-3(2H)-one .Wissenschaftliche Forschungsanwendungen
1. Photodynamic Ablation of Gram-positive Bacteria
- Application Summary: Ethyl furo[2,3-c]pyridine-2-carboxylate, also known as LIQ-TF, is used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . This application is particularly useful in combating multiple drug-resistant bacteria .
- Methods of Application: An Rh-catalyzed tandem reaction is used to construct LIQ-TF . It exhibits near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
- Results: LIQ-TF has shown great potential for specific imaging and photodynamic ablation of Gram-positive bacteria both in vitro and in vivo .
2. CDK2 Inhibition
- Application Summary: Ethyl furo[2,3-c]pyridine-2-carboxylate is used as a CDK2 inhibitor . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition can be beneficial in the treatment of cancer .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit the CDK2 enzyme .
- Results: The compound showed significant inhibitory activity against the CDK2 enzyme, with an IC50 value of 0.93 µM .
3. Blood Glucose Reduction
- Application Summary: Ethyl furo[2,3-c]pyridine-2-carboxylate may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application: The compound is administered and its effect on blood glucose levels is measured .
- Results: The compound has been found to effectively reduce blood glucose levels .
4. Tubulin Polymerization Inhibition
- Application Summary: Furo[2,3-b]pyridine derivatives have demonstrated in vitro activity for tubulin polymerization . This application is particularly useful in cancer treatment as it can prevent the formation of the mitotic spindle, thereby inhibiting cell division .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit tubulin polymerization .
- Results: The compound showed significant inhibitory activity against tubulin polymerization .
5. Lck Kinase Inhibition
- Application Summary: Furo[2,3-b]pyridine derivatives have shown inhibitory activity against Lck kinase . Lck kinase is a protein tyrosine kinase that is important in the signaling pathway of the immune response .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit Lck kinase .
- Results: The compound showed significant inhibitory activity against Lck kinase .
6. Akt Kinase Inhibition
- Application Summary: Furo[2,3-b]pyridine derivatives have shown inhibitory activity against Akt kinase . Akt kinase plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit Akt kinase .
- Results: The compound showed significant inhibitory activity against Akt kinase .
4. Tubulin Polymerization Inhibition
- Application Summary: Furo[2,3-b]pyridine derivatives have demonstrated in vitro activity for tubulin polymerization . This application is particularly useful in cancer treatment as it can prevent the formation of the mitotic spindle, thereby inhibiting cell division .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit tubulin polymerization .
- Results: The compound showed significant inhibitory activity against tubulin polymerization .
5. Lck Kinase Inhibition
- Application Summary: Furo[2,3-b]pyridine derivatives have shown inhibitory activity against Lck kinase . Lck kinase is a protein tyrosine kinase that is important in the signaling pathway of the immune response .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit Lck kinase .
- Results: The compound showed significant inhibitory activity against Lck kinase .
6. Akt Kinase Inhibition
- Application Summary: Furo[2,3-b]pyridine derivatives have shown inhibitory activity against Akt kinase . Akt kinase plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
- Methods of Application: The compound is synthesized and then tested for its ability to inhibit Akt kinase .
- Results: The compound showed significant inhibitory activity against Akt kinase .
Zukünftige Richtungen
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This methodology provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions for the development and application of Ethyl furo[2,3-c]pyridine-2-carboxylate and related compounds.
Eigenschaften
IUPAC Name |
ethyl furo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKKNVBDRSMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348983 | |
| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl furo[2,3-c]pyridine-2-carboxylate | |
CAS RN |
138173-83-8 | |
| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



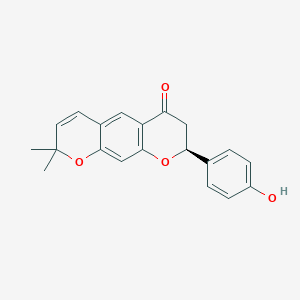
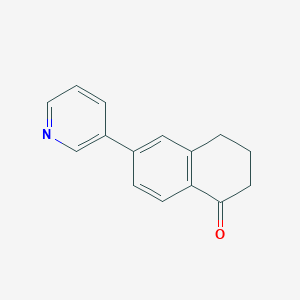
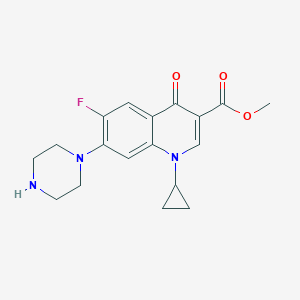
![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
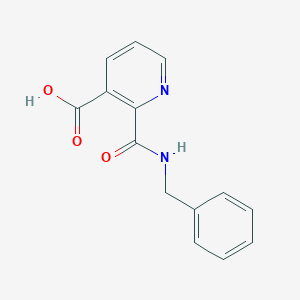
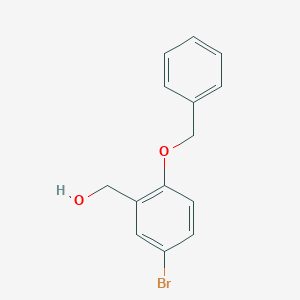
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)
